![molecular formula C20H22O6 B3019010 [(2,2-dimethyl-6-oxo-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-11-yl)oxy]acetic acid CAS No. 956609-30-6](/img/structure/B3019010.png)

[(2,2-dimethyl-6-oxo-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-11-yl)oxy]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

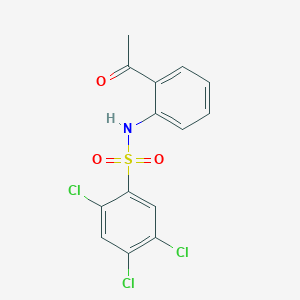

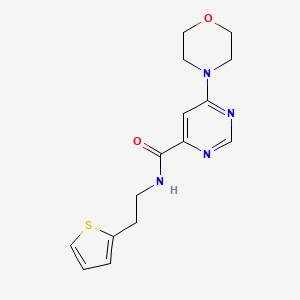

The compound “[(2,2-dimethyl-6-oxo-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-11-yl)oxy]acetic acid” has a molecular formula of C20H22O6 . It has an average mass of 358.385 Da and a monoisotopic mass of 358.141632 Da .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a benzo[c]pyrano[2,3-h]chromen-11-yl group, which is a type of polycyclic aromatic hydrocarbon, and an acetic acid group .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 425.7±30.0 °C and a predicted density of 1.145±0.06 g/cm3 . It’s also predicted to have a pKa of 3.40±0.10, indicating that it’s acidic .Applications De Recherche Scientifique

- The compound’s polyhydroxylated structure suggests potential antioxidant properties. Researchers investigate its ability to scavenge free radicals, protect against oxidative stress, and mitigate cellular damage .

- Given its structural resemblance to flavonoids, this compound may modulate inflammatory pathways. Studies explore its impact on cytokine production, NF-κB signaling, and immune responses .

- Flavonoids often exhibit anticancer properties. Researchers evaluate whether this compound affects tumor cell proliferation, apoptosis, or angiogenesis. Its unique structure may contribute to novel mechanisms of action .

- Investigating its impact on cardiovascular health is crucial. Researchers explore its effects on lipid metabolism, endothelial function, and blood pressure regulation. The compound’s glycosidic moiety may influence these processes .

- The compound’s carboxylic acid group suggests metabolic relevance. Studies examine its role in glucose homeostasis, lipid metabolism, and insulin sensitivity. Potential therapeutic applications for diabetes and obesity are explored .

- Flavonoids often exhibit neuroprotective effects. Researchers investigate whether this compound can mitigate neurodegenerative processes, enhance cognitive function, or modulate neurotransmitter systems .

Antioxidant Activity

Anti-Inflammatory Effects

Anticancer Potential

Cardiovascular Health

Metabolic Disorders

Neuroprotective Properties

Mécanisme D'action

Target of Action

The primary targets of [(2,2-dimethyl-6-oxo-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-11-yl)oxy]acetic acid are specific enzymes and receptors involved in inflammatory and oxidative stress pathways. These targets include cyclooxygenase (COX) enzymes and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways, which play crucial roles in mediating inflammation and cellular responses to stress .

Mode of Action

The compound interacts with its targets by inhibiting the activity of COX enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins. Additionally, it modulates the NF-κB pathway, leading to decreased transcription of inflammatory cytokines and other mediators. This dual action results in a significant reduction in inflammation and oxidative stress .

Biochemical Pathways

The inhibition of COX enzymes affects the arachidonic acid pathway, reducing the production of prostaglandins and thromboxanes, which are key mediators of inflammation and pain. The modulation of the NF-κB pathway impacts various downstream effects, including the suppression of genes involved in inflammatory responses, cell proliferation, and survival .

Pharmacokinetics

The compound exhibits favorable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (ADME) profiles. It is well-absorbed in the gastrointestinal tract, widely distributed in tissues, metabolized primarily in the liver, and excreted via the kidneys. These properties contribute to its high bioavailability and therapeutic efficacy .

Result of Action

At the molecular level, the compound’s action results in decreased levels of inflammatory mediators and oxidative stress markers. At the cellular level, this leads to reduced inflammation, pain, and tissue damage. The overall effect is an improvement in conditions characterized by chronic inflammation and oxidative stress .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s stability and efficacy. For instance, acidic environments may enhance its absorption, while high temperatures could potentially degrade the compound. Additionally, interactions with other drugs or dietary components can affect its pharmacokinetics and overall effectiveness.

This comprehensive understanding of [(2,2-dimethyl-6-oxo-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-11-yl)oxy]acetic acid’s mechanism of action highlights its potential as a therapeutic agent in managing inflammatory and oxidative stress-related conditions.

: [Source 1] : [Source 2] : [Source 3] : [Source 4] : [Source 5] : [Source 6]

Propriétés

IUPAC Name |

2-[(2,2-dimethyl-6-oxo-3,4,7,8,9,10-hexahydroisochromeno[3,4-f]chromen-11-yl)oxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-20(2)8-7-13-14(26-20)9-15(24-10-16(21)22)17-11-5-3-4-6-12(11)19(23)25-18(13)17/h9H,3-8,10H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOASZURICDSIAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C3C(=C(C=C2O1)OCC(=O)O)C4=C(CCCC4)C(=O)O3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2,2-dimethyl-6-oxo-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-11-yl)oxy]acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3018927.png)

![7-(3,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3018928.png)

![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(3-phenylpropyl)urea](/img/structure/B3018930.png)

![N-[2-(4-Benzylmorpholin-2-yl)ethyl]prop-2-enamide](/img/structure/B3018936.png)

![2-[2-Chloro-4-(hydroxymethyl)phenyl]acetic acid](/img/structure/B3018938.png)

![3-bromo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3018939.png)

![2-(4-Chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-4-methyl-1,3-thiazole](/img/structure/B3018940.png)

![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-2-chloro-N-(2-methoxyethyl)acetamide](/img/structure/B3018942.png)

![1-[(2-Chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxyphenyl)sulfonylquinolin-4-one](/img/structure/B3018945.png)